N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated aromatic ring with a benzofuro-pyrimidine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the sulfanyl group and the final coupling with the chlorinated aromatic ring. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a chlorinated aromatic ring and a benzofuro-pyrimidine moiety. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure–activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a chloro-methylphenyl moiety and a diazatricyclo framework with a sulfanyl acetamide group. This unique arrangement may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds, indicating that derivatives of such structures often exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
Compound A | 0.004 | 0.008 | En. cloacae |
Compound B | 0.015 | 0.030 | S. aureus |
N-(3-chloro-4-methylphenyl)-2-{...} | TBD | TBD | TBD |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
In a related study, compounds with similar structural features showed promising antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing standard antibiotics like ampicillin and streptomycin by significant margins . The most effective compounds in these studies had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests performed using the MTT assay on human cell lines indicated varying degrees of toxicity among related compounds.
Table 2: Cytotoxicity Results
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15 | MRC5 |
Compound B | 20 | HeLa |
N-(3-chloro-4-methylphenyl)-2-{...} | TBD | TBD |
Note: IC50 = Concentration required to inhibit cell growth by 50%.
The mechanism by which N-(3-chloro-4-methylphenyl)-2-{...} exerts its antimicrobial effects is likely multifaceted, involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have suggested that similar compounds may inhibit key enzymes involved in bacterial survival .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of new compounds. The presence of specific substituents on the aromatic rings and the diazatricyclo structure appears to enhance both antibacterial and cytotoxic activities. For instance, modifications to the chloro and methyl groups can significantly alter the potency against different microbial strains.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of related structures exhibited potent activity against E. coli and S. aureus, with some compounds achieving MIC values as low as 0.004 mg/mL against En. cloacae .
- Cytotoxic Profile : Another investigation reported that certain derivatives showed selective toxicity towards cancerous cell lines while maintaining lower toxicity levels in normal cells, indicating potential for therapeutic use in oncology .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-9-8-12(2)15(22)10-13/h4-10H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXVNAUQRZGHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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